![molecular formula C14H11BrO2 B111882 2-(Benzyloxy)-4-bromobenzaldehyde CAS No. 142602-43-5](/img/structure/B111882.png)
2-(Benzyloxy)-4-bromobenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-4-bromobenzaldehyde: is utilized as a precursor in the synthesis of benzyl ethers and esters. This compound, through electrophilic substitution reactions, facilitates the formation of protective groups in complex organic synthesis . The ability to form benzyl ethers under neutral conditions is particularly valuable for substrates sensitive to acidic or basic environments.
Intermediate for Pharmaceutical Compounds
This chemical serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the construction of complex molecular architectures found in drugs, potentially leading to the development of new therapeutic agents .
Material Science Applications
In material science, 2-(Benzyloxy)-4-bromobenzaldehyde can be used to create novel polymers and coatings. Its structural properties may impart unique characteristics such as increased durability or specialized functionality to materials .
Catalysis
The compound’s structural framework is suitable for modification into catalysts used in organic reactions. These catalysts can enhance reaction rates or influence the selectivity of chemical transformations .
Development of Chelating Agents
2-(Benzyloxy)-4-bromobenzaldehyde: is also a candidate for the development of chelating agents. These agents can bind metal ions, which is useful in various fields including environmental remediation and analytical chemistry .
Asymmetric Synthesis
The compound plays a role in asymmetric synthesis, where it can be used to induce chirality in synthesized molecules. This is crucial for the production of enantiomerically pure substances, which are important in the pharmaceutical industry.
Chemical Education
Due to its reactivity and the variety of reactions it undergoes, 2-(Benzyloxy)-4-bromobenzaldehyde can be used as a teaching tool in chemical education to demonstrate different organic synthesis techniques and reaction mechanisms .
Research in Photophysics
The compound’s structure is conducive to studies in photophysics, where it can be used to understand the behavior of molecules under light exposure. This has implications for the development of light-sensitive materials and understanding photochemical processes .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCCBXXJEDZGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576671 | |
Record name | 2-(Benzyloxy)-4-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromobenzaldehyde | |
CAS RN |
142602-43-5 | |
Record name | 4-Bromo-2-(phenylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142602-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)-4-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 4-bromo-2-(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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